

GSK690693: A Pan-Akt Inhibitor's Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5] GSK690693 has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models, primarily through the induction of cell cycle arrest and apoptosis.[6][7][8] This technical guide provides a comprehensive overview of the effects of GSK690693 on cell cycle progression, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

GSK690693 exerts its effects by directly inhibiting the kinase activity of Akt. In normal cellular signaling, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-

Foundational & Exploratory





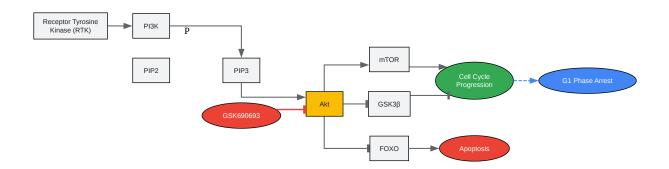
trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[4]

Activated Akt proceeds to phosphorylate a multitude of downstream substrates that are crucial for cell cycle progression. Key among these are:

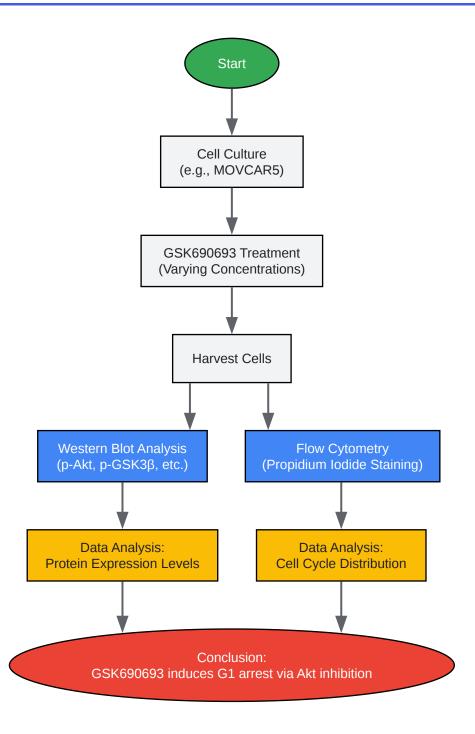
- Glycogen Synthase Kinase 3β (GSK3β): Phosphorylation by Akt inhibits GSK3β, which is involved in the regulation of cyclin D1, a key protein for G1 phase progression.
- Forkhead Box Protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby preventing the transcription of genes involved in cell cycle arrest and apoptosis.[1]
- mammalian Target of Rapamycin (mTOR): Akt can activate mTOR, a central regulator of cell growth and proliferation.

By inhibiting Akt, GSK690693 prevents the phosphorylation and subsequent activation or inactivation of these downstream effectors. This disruption of the PI3K/Akt signaling cascade ultimately leads to a halt in cell cycle progression, primarily inducing a G1 phase arrest.[9]









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- To cite this document: BenchChem. [GSK690693: A Pan-Akt Inhibitor's Impact on Cell Cycle Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683982#gsk-690693-effect-on-cell-cycle-progression]

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